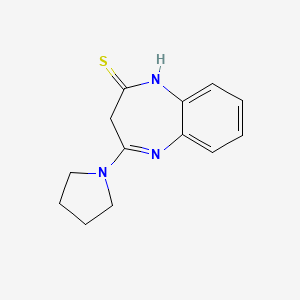
4-(1-Pyrrolidinyl)-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a diazepine ring fused with a benzene ring and a pyrrolidine moiety. The presence of sulfur in the thione form adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione can be achieved through several synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach includes the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学的研究の応用
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to various biotargets due to the presence of heteroatoms in its structure, which allows for effective binding. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate biological activities through its interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione include other diazepine derivatives such as:
Uniqueness
What sets 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione apart from similar compounds is its unique combination of a pyrrolidine moiety and a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
69540-73-4 |
|---|---|
分子式 |
C13H15N3S |
分子量 |
245.35 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C13H15N3S/c17-13-9-12(16-7-3-4-8-16)14-10-5-1-2-6-11(10)15-13/h1-2,5-6H,3-4,7-9H2,(H,15,17) |
InChIキー |
TZIIJYDOVXDETG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3NC(=S)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)


![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
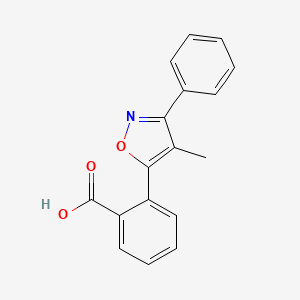
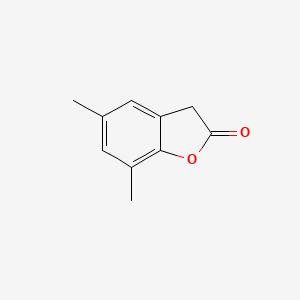

![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
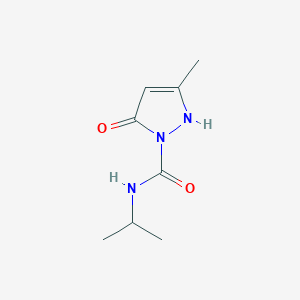
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
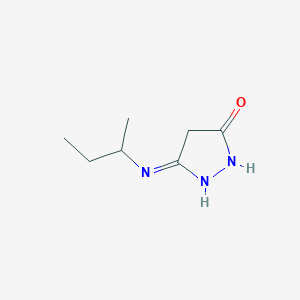
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
